2,5-dibromo-N-(4-fluorophenyl)benzamide
Description
2,5-Dibromo-N-(4-fluorophenyl)benzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with bromine atoms at the 2- and 5-positions and an N-linked 4-fluorophenyl group. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and agrochemical research.
Properties
Molecular Formula |
C13H8Br2FNO |
|---|---|
Molecular Weight |
373.01 g/mol |
IUPAC Name |
2,5-dibromo-N-(4-fluorophenyl)benzamide |
InChI |
InChI=1S/C13H8Br2FNO/c14-8-1-6-12(15)11(7-8)13(18)17-10-4-2-9(16)3-5-10/h1-7H,(H,17,18) |
InChI Key |
UUSFHNAZGGZZOP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)Br)F |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Bromine Position : The 2,5-dibromo substitution in the target compound creates distinct steric and electronic effects compared to the 3,5-dibromo isomer in . The meta-substitution in may reduce steric hindrance, favoring dendrimer synthesis applications.
- Fluorine vs. Hydroxyl : The 4-fluorophenyl group enhances lipid solubility compared to the 4-hydroxyphenyl group in , which could improve blood-brain barrier penetration in drug design.
- Functional Groups : Sulfonamido and methoxy groups in increase solubility and bioactivity, whereas the target compound’s simplicity may prioritize synthetic scalability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
